4-Fluoro-3-(methylsulfonyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

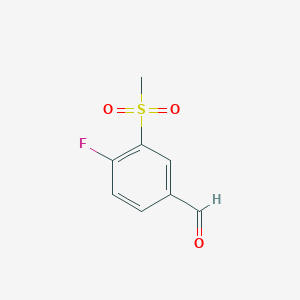

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMWHGMGGVHVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616613 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-50-3 | |

| Record name | 4-Fluoro-3-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Benzaldehyde derivatives, serving as versatile chemical scaffolds, are fundamental to the synthesis of a diverse array of complex molecular architectures.[1] Among these, 4-Fluoro-3-(methylsulfonyl)benzaldehyde has emerged as a particularly valuable building block. Its unique trifunctionalized structure—featuring an electrophilic aldehyde, a metabolically robust methylsulfonyl group, and a modulating fluorine atom—offers a powerful toolkit for the medicinal chemist.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, a validated synthesis protocol, and its strategic applications, underscoring its significance in the synthesis of novel therapeutics.

Core Physical and Chemical Properties

This compound is a solid at room temperature, a characteristic typical of substituted benzaldehydes with strong intermolecular interactions imparted by the polar sulfonyl group.[2][3] The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914636-50-3 | [2] |

| Molecular Formula | C₈H₇FO₃S | [2] |

| Molecular Weight | 202.20 g/mol | [3] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | |

| SMILES | CS(=O)(=O)c1cc(ccc1F)C=O | [3] |

| InChI Key | ATFKDQOGYYWXIY-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for this compound are not widely published. However, based on its structure and established principles of spectroscopy, a confident prediction of its key spectral features can be made.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for the aldehydic proton and the aromatic protons, all influenced by the electron-withdrawing nature of the sulfonyl and aldehyde groups, and the electronegativity of the fluorine atom.

-

Aldehydic Proton (CHO): A singlet, significantly downfield, is expected in the range of δ 9.9-10.2 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom.

-

The proton ortho to the aldehyde group is expected to be the most deshielded of the aromatic protons.

-

The proton between the fluoro and methylsulfonyl groups will also be significantly downfield.

-

The proton ortho to the fluorine atom will show coupling to fluorine.

-

-

Methyl Protons (SO₂CH₃): A sharp singlet is anticipated around δ 3.1-3.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clear signals for each of the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to appear significantly downfield, likely in the range of δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller couplings and their chemical shifts will be influenced by the attached functional groups.

-

Methyl Carbon (SO₂CH₃): The methyl carbon of the sulfonyl group is expected to have a chemical shift in the range of δ 44-46 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[6]

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[6]

-

C-F Stretch: A strong absorption is expected in the range of 1100-1250 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.[6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation patterns would likely include the loss of the formyl group (-CHO) to give a fragment at m/z = 173, and cleavage of the methyl group from the sulfone.

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes can be envisioned, a robust and scalable approach involves the oxidation of the corresponding benzyl alcohol. This method is reliable and utilizes commercially available starting materials.

Proposed Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Methylsulfonyl)benzaldehyde | 5398-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a crucial building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the molecule's unique structural features, physicochemical properties, and its strategic importance in contemporary pharmaceutical research, particularly in the synthesis of targeted protein degraders. A detailed, field-proven synthetic protocol is presented, alongside a thorough analysis of its spectroscopic signature for unambiguous identification. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for scientists engaged in advanced organic synthesis and drug discovery.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry. Its structure is distinguished by three key functional groups strategically positioned on a benzene ring: a reactive aldehyde, an electron-withdrawing methylsulfonyl group, and a metabolically robust fluorine atom. This unique combination of functionalities makes it an exceptionally valuable intermediate in the synthesis of complex, high-value molecules, particularly in the burgeoning field of targeted protein degradation (e.g., PROTACs).[1]

The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical moieties. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the aromatic ring and the aldehyde. Concurrently, the fluorine atom at the C4 position often enhances the metabolic stability and modulates the pharmacokinetic properties of the final drug candidate, a common strategy in modern drug design.

This guide will delve into the synthesis, characterization, and application of this key intermediate, providing the technical insights necessary for its effective utilization in a research and development setting.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CHO_C [label="C", pos="2.5,0!"]; CHO_H [label="H", pos="3.2,-0.5!"]; CHO_O [label="O", pos="3.2,0.5!"]; S [label="S", pos="-2.5,0.8!"]; O1_S [label="O", pos="-3.2,0.3!"]; O2_S [label="O", pos="-3.2,1.3!"]; CH3_S [label="CH3", pos="-2.5,2!"]; F [label="F", pos="1.5,-1.7!"]; H2 [label="H", pos="-1.5,1.7!"]; H5 [label="H", pos="1.5,1.7!"]; H6 [label="H", pos="2.3,-1!"];

// Position nodes for the benzene ring C1 [pos="1,0!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="-1.5,0!"]; C4 [pos="-0.5,-0.866!"]; C5 [pos="0.5,-0.866!"]; C6 [pos="1.5,0!"]; // Re-position C6 to be same as C1 for attachment

// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C1;

// Attach substituents C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double, len=0.8]; C3 -- S; S -- O1_S [style=double, len=0.8]; S -- O2_S [style=double, len=0.8]; S -- CH3_S; C4 -- F;

// Attach hydrogens to the ring C2 -- H2; C5 -- H5; C1 -- C6 [style=invis]; // Invisible edge for positioning H6 C6 -- H6 [style=invis]; } Figure 1: Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 914636-50-3 | [1][2] |

| Molecular Formula | C₈H₇FO₃S | [1] |

| Molecular Weight | 202.20 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | ≥95-97% (typical commercial grade) | [1] |

| Storage | Room temperature | [1] |

Safety Profile: While specific GHS hazard data for this exact compound is not universally compiled, data from closely related analogs such as 3-Fluoro-4-(methylsulfonyl)benzaldehyde suggests the following precautions should be taken[3]:

-

Hazard Class: Acute Toxicity, Oral (Category 4)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statement: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in standard chemical literature. However, a robust and logical synthetic route can be designed based on well-established transformations reported for analogous structures, particularly the synthesis of p-methylsulfonyl benzaldehyde.[4] The proposed two-step synthesis is efficient, scalable, and relies on readily available starting materials.

Proposed Synthetic Pathway:

dot graph synthetic_pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

// Nodes start [label="3-Chloro-4-fluorotoluene", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; intermediate [label="4-Fluoro-3-(methylthio)toluene"]; oxidized_intermediate [label="4-Fluoro-3-(methylsulfonyl)toluene"]; final_product [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges with reaction conditions start -> intermediate [label="1. NaSMe\n2. Phase Transfer Catalyst\n(Nucleophilic Aromatic Substitution)"]; intermediate -> oxidized_intermediate [label="H₂O₂, Catalyst (e.g., Na₂WO₄)\n(Oxidation)"]; oxidized_intermediate -> final_product [label="NBS, Radical Initiator\nfollowed by Hydrolysis\n(Benzylic Bromination & Oxidation)"]; } Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-bromo-4-fluorobenzaldehyde, is treated with sodium thiomethoxide (NaSMe).

-

Causality of Reagent Choice: The fluorine atom at C4 strongly activates the ring towards nucleophilic attack, particularly at the C3 position where the bromine atom is located. Bromine is a good leaving group, facilitating the substitution by the thiomethoxide nucleophile. This reaction is often catalyzed by a phase-transfer catalyst to improve the reaction rate between the aqueous sodium thiomethoxide and the organic substrate.[4]

Step 2: Oxidation to this compound

The thioether intermediate is then oxidized to the corresponding sulfone.

-

Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for this transformation. The reaction is typically catalyzed by a species like sodium tungstate (Na₂WO₄) or performed in an acidic medium like formic acid.[4] The catalyst enhances the oxidizing power of the peroxide, ensuring a complete and clean conversion of the thioether to the sulfone without over-oxidizing the aldehyde group. Careful control of stoichiometry (at least two equivalents of H₂O₂) and temperature is crucial for high yields.

Detailed Experimental Protocol (Prophetic)

This protocol is a prophetic example based on analogous, published procedures and has not been experimentally validated verbatim.

Step A: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde

-

To a stirred solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 eq).

-

Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.

Step B: Synthesis of this compound

-

Dissolve the crude 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid or formic acid.[4]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15-20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete oxidation.

-

Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite to destroy any excess peroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or silica gel chromatography to afford the final product, this compound.

Spectroscopic and Analytical Characterization (Predicted)

Unambiguous characterization of the final product is critical. The following section details the predicted spectroscopic data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[5][6][7]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~8.2-8.4 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~3.2 (s, 3H, -SO₂CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~189-191 (-CHO), ~165 (d, J≈260 Hz, C-F), ~140-145 (Ar-C), ~130-135 (Ar-C), ~115-120 (d, J≈20 Hz, C-CH), ~45 (-SO₂CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -105 to -115 ppm (relative to CFCl₃) |

| IR (ATR) | ν ~3050-3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1310, 1150 (S=O stretch) |

| Mass Spec (ESI+) | m/z 203.02 [M+H]⁺, 225.00 [M+Na]⁺ |

Rationale for NMR Predictions:

-

¹H NMR: The aldehyde proton is expected to be highly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho to the aldehyde and sulfonyl groups will be the most deshielded. The methyl group of the sulfone will be a sharp singlet around 3.2 ppm.

-

¹³C NMR: The aldehyde carbon will be in the typical range of ~190 ppm. The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 260 Hz. The other aromatic carbons will show smaller C-F couplings. The methyl carbon of the sulfone is expected around 45 ppm.

-

¹⁹F NMR: The chemical shift is predicted based on values for similar fluoroaromatic compounds. The signal will likely be a multiplet due to coupling with the aromatic protons.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical industry.

dot graph application_pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes start [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step1 [label="Reductive Amination\n(with a linker amine)"]; intermediate [label="Functionalized Intermediate"]; step2 [label="Coupling Reaction\n(with E3 Ligase binder)"]; protac [label="Final PROTAC Molecule", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> protac; } Figure 3: Exemplary workflow showing the use of the title compound in PROTAC synthesis.

Role as a Protein Degrader Building Block

A key application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be elaborated into the "warhead" component of a PROTAC, which binds to the protein of interest. The aldehyde functionality allows for the covalent or non-covalent attachment of linkers that connect the warhead to the E3 ligase-binding moiety.

The methylsulfonyl group can form crucial hydrogen bonds or other interactions within the target protein's binding pocket, enhancing affinity and selectivity. The fluorine atom, as previously mentioned, can improve the drug-like properties of the final PROTAC molecule.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its unique trifunctional nature provides a powerful platform for the synthesis of complex molecular architectures. While detailed synthetic and characterization data are not abundant in the public literature, this guide has provided a robust, scientifically-grounded framework for its preparation and identification based on established chemical principles and analogous transformations. As the field of targeted protein degradation continues to expand, the demand for such strategically functionalized building blocks is expected to grow, solidifying the importance of this compound in the synthetic chemist's toolbox.

References

- Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. The Royal Society of Chemistry.

- Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029.

- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.

- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S. Patent 4,626,601.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Electronic Supplementary Information for A mild and general method for the synthesis of aldehydes from carboxylic acids. The Royal Society of Chemistry.

- F. Hoffmann-La Roche AG. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S. Patent 8,076,515B2.

- ChemWhat. This compound CAS#: 914636-50-3.

- Los Alamos National Security, LLC. (2012). Advanced drug development and manufacturing. European Patent EP2511844A2.

- Hangzhou Haorui Chemical Co., Ltd. 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

- SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts.

- Chengdu Organic Chemicals Co., Ltd., Chinese Academy of Sciences. (2014). Preparation method of p-methylsulfonyl benzaldehyde. Chinese Patent CN102675167B.

- ResearchGate. (PDF) 4-(Methylsulfonyl)benzaldehyde.

- Merck Sharp & Dohme Corp. (2020). Methods and intermediates for preparing therapeutic compounds. U.S. Patent 10,696,657B2.

- SpectraBase. Benzaldehyde, 3-methoxy-4-[(methylsulfonyl)oxy]- - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Fluoro-4-(methylsulfonyl)benzaldehyde_254878-95-0_杭州海瑞化工有限公司 [hairuichem.com]

- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Targeted Protein Degradation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups has become a cornerstone of rational drug design. These functionalities can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique electronic and structural features make it a valuable precursor for the synthesis of novel therapeutics, most notably molecular glues and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of this important molecule, from its synthesis and purification to its application in the development of next-generation pharmaceuticals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 914636-50-3 | [1] |

| Molecular Formula | C₈H₇FO₃S | [1] |

| Molecular Weight | 202.2 g/mol | [1] |

| Appearance | Solid | N/A |

| Purity | ≥95% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Purification: A Reliable Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process commencing with a nucleophilic aromatic substitution to form the thioether precursor, followed by a selective oxidation to the desired sulfone. This methodology is adaptable for scale-up and provides good overall yields.

Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde

The initial step involves the reaction of a suitable starting material, such as 3,4-difluorobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde, with a methylthiolate source. A common and effective method utilizes sodium thiomethoxide in a polar aprotic solvent.

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-fluoro-3-(methylthio)benzaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to this compound

The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is typically achieved using a mild and selective oxidizing agent to avoid over-oxidation or side reactions involving the aldehyde functionality.

-

Dissolve the crude 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Cool the solution in an ice bath and add the oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or potassium hydrogen persulfate (Oxone®) (2.5 eq), portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification of the Final Product

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Collect the fractions containing the desired product, as indicated by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Profile: An Electron-Deficient Aromatic Aldehyde

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group. This electronic deficit has two major consequences:

-

Increased Electrophilicity of the Aldehyde: The carbonyl carbon is rendered highly electrophilic, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity is advantageous in various synthetic transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes.

-

Activation of the Aromatic Ring: While the fluorine atom is a deactivating group in electrophilic aromatic substitution, its presence ortho to the methylsulfonyl group can influence the regioselectivity of certain reactions.

Caption: Key reactivity features of this compound.

Application in Targeted Protein Degradation: A Scaffold for BRD9 Degraders

The primary application of this compound in contemporary drug discovery is as a key intermediate in the synthesis of heterobifunctional degraders, particularly those targeting Bromodomain-containing protein 9 (BRD9).[2][3] BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been identified as a promising therapeutic target in certain cancers.[4][5]

In the synthesis of BRD9 degraders, the aldehyde functionality of this compound serves as a reactive handle for the attachment of a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The substituted phenyl ring of the molecule often forms a core part of the BRD9-binding moiety.

A notable example of its use is in the construction of compounds described in patent US-11560381-B1, which details the development of potent and selective BRD9 degraders.[2] In these molecules, the 4-fluoro-3-(methylsulfonyl)phenyl group is a key structural element that contributes to the binding affinity and selectivity for BRD9.

Caption: Role of this compound in a generic BRD9 PROTAC.

Spectroscopic Characterization

While a specific, publicly available, fully assigned spectrum for this compound is not readily found, typical spectroscopic data for analogous compounds can be used for reference during characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton around 10 ppm. The aromatic protons will appear as a complex multiplet between 7 and 8.5 ppm, and the methyl protons of the sulfonyl group will be a singlet around 3.2 ppm.

-

¹³C NMR: The carbon spectrum will show the aldehyde carbonyl carbon at approximately 190 ppm. The aromatic carbons will appear in the range of 115-150 ppm, with characteristic C-F couplings. The methyl carbon of the sulfonyl group will be observed around 45 ppm.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (202.2 g/mol ).

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its unique electronic properties, stemming from the combination of a fluorine atom and a methylsulfonyl group on a benzaldehyde scaffold, make it particularly well-suited for the construction of targeted protein degraders. As research in this area continues to expand, the demand for and applications of this important intermediate are likely to grow, further solidifying its role in the future of drug discovery.

References

- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.

- Unified Patents Portal. US-11560381-B1 - Compounds and Uses Thereof.

- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- PubChem. Selected compounds for targeted degradation of brd9 - Patent EP-4398904-A1.

- Google Patents. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.

- Google Patents. US7208157B2 - Proteolysis targeting chimeric pharmaceutical.

- National Center for Biotechnology Information. BRD9 Bifunctional Degraders for Treating Cancer. PMC.

- Google Patents. WO2024057021A1 - Compounds for targeted protein degradation.

- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

- PubChem. Compounds for targeted degradation of BRD9 - Patent US-11691972-B2.

- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

Sources

- 1. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]

A Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Keystone Building Block in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Fluoro-3-(methylsulfonyl)benzaldehyde has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctional architecture—a reactive aldehyde, a metabolically robust sulfone, and an electronegative fluorine atom—offers a powerful combination of features for constructing complex molecules with desirable pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of its properties, a logical synthetic strategy, and its critical applications, with a particular focus on its role in the rapidly advancing field of targeted protein degradation.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 914636-50-3) is a specialized aromatic aldehyde that serves as a high-value intermediate in organic synthesis.[1][2] Its utility is not derived from a single feature, but from the synergistic interplay of its three principal functional groups:

-

The Aldehyde Group (-CHO): This moiety serves as a versatile chemical handle. It readily participates in a wide array of fundamental chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions, which are essential for assembling complex molecular scaffolds.[3]

-

The Methylsulfonyl Group (-SO2CH3): The sulfone group is a key pharmacophore in modern drug design. As a strong hydrogen bond acceptor and a metabolically stable mimic of other functional groups, it can enhance aqueous solubility, improve cell permeability, and slow down metabolic degradation, thereby improving a drug candidate's overall profile.[4]

-

The Fluoro Group (-F): The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and fine-tune lipophilicity and pKa.[3]

The combination of these features in a single, readily available building block makes this compound particularly valuable for constructing libraries of compounds for structure-activity relationship (SAR) studies and for direct application in advanced therapeutic modalities.

Physicochemical Properties and Characterization

A comprehensive understanding of a building block's fundamental properties is the foundation for its effective use in synthesis.

Core Data Summary

The primary quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 914636-50-3 | [1][2] |

| Molecular Formula | C8H7FO3S | [1][2] |

| Molecular Weight | 202.20 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature | Based on analogs |

| Storage | Room temperature | [1] |

Standard Analytical Characterization

To validate the identity and purity of this compound, a standard suite of analytical techniques is employed. Researchers should expect the following spectral signatures:

-

¹H NMR: Distinct signals corresponding to the aldehydic proton (typically δ 9.5-10.5 ppm), aromatic protons with characteristic splitting patterns due to fluorine-hydrogen coupling, and a singlet for the methylsulfonyl protons (typically δ 3.0-3.5 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon (δ >180 ppm), aromatic carbons (with C-F coupling constants), and the methyl carbon of the sulfone group.

-

FT-IR: Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹), and strong, symmetric and asymmetric stretches for the S=O bonds of the sulfone group (around 1350 and 1150 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (202.20 Da) confirms the compound's mass.

Synthesis and Mechanistic Rationale

While multiple synthetic routes are possible, a logical and robust pathway can be designed based on established organometallic and oxidation chemistry. The following proposed workflow explains the causality behind each transformation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Rationale:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with a highly activated starting material like 1,4-difluoro-2-nitrobenzene. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is the most activated site, allowing for regioselective displacement by a sulfur nucleophile like sodium thiomethoxide (NaSMe). This choice is superior to starting with a chloro-analogue due to the higher reactivity of aryl fluorides in such activated systems.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone. This transformation is critical for installing the desired functional group. A common and effective choice of oxidant is meta-chloroperoxybenzoic acid (m-CPBA), which provides clean conversion. Alternatively, reagents like Oxone® can be used, particularly for larger-scale syntheses, as they are cheaper and environmentally safer. Two equivalents of the oxidant are required to proceed from the thioether to the sulfone.

-

Nitro Group Reduction: The nitro group, having served its purpose as an activating group, is now reduced to an amine. This is a standard transformation, often accomplished with metal catalysts like iron powder in acidic media (e.g., HCl or acetic acid) or through catalytic hydrogenation (H₂ gas with a palladium catalyst). The resulting aniline is a key intermediate.

-

Conversion of Amine to Aldehyde: The final step involves converting the aniline to the target aldehyde. While this can be challenging, a classic approach is the Sandmeyer reaction, where the amine is first converted to a diazonium salt (NaNO₂, HCl) and then subjected to a formylation condition. Modern variations might offer higher yields and milder conditions. This multi-step process for a single functional group conversion is chosen because direct formylation of the precursor ring can be difficult to control regioselectively.

This self-validating protocol ensures that the structure is built logically, with each intermediate being readily purified and characterized to confirm the success of the preceding step before moving forward.

Core Applications in Drug Development

The primary value of this compound lies in its application as a versatile building block for creating drug candidates with enhanced properties, most notably in the field of targeted protein degradation.

Keystone Component for Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This compound is an ideal starting point for synthesizing the target-binding ligand or a portion of the linker.

Sources

A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a key building block for researchers and professionals in drug development and medicinal chemistry. We will explore its chemical identity, a robust synthetic pathway, its strategic importance in modern pharmaceutical design, and essential safety protocols. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring an aldehyde, a fluoro group, and a methylsulfonyl group. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). Its identity is formally established by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction monitoring, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 914636-50-3 | [1][2] |

| Molecular Formula | C₈H₇FO₃S | [2][3] |

| Molecular Weight | 202.20 g/mol | [2][4] |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=O)C=C1)F | [3] |

| Appearance | Solid / Crystalline Powder | [5][6] |

| Purity | Typically ≥95-97% | [2][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a highly reliable and scalable two-step process is proposed here, starting from the readily available precursor, 3-bromo-4-fluorobenzaldehyde. This pathway leverages a nucleophilic aromatic substitution followed by a standard oxidation, both of which are high-yielding and well-understood transformations in organic synthesis.

Synthetic Workflow Diagram

The logical flow of the proposed synthesis is illustrated below.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 914636-50-3|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-(Methylsulfonyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a critical building block in contemporary pharmaceutical research and development. We will explore its chemical identity, a robust synthesis protocol, its strategic importance in medicinal chemistry, and the necessary analytical methods for its quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose structural features—a reactive aldehyde, a metabolically robust sulfone group, and an electronegative fluorine atom—make it a highly valuable intermediate in the synthesis of complex molecular architectures.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is O=CC1=CC=C(F)C(S(=O)(C)=O)=C1.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 914636-50-3 | [1] |

| Molecular Formula | C₈H₇FO₃S | |

| Molecular Weight | 202.20 g/mol | |

| Appearance | Solid | |

| Canonical SMILES | O=CC1=CC=C(F)C(S(=O)(C)=O)=C1 | [1] |

| InChI Key | ATFKDQOGYYWXIY-UHFFFAOYSA-N |

The Strategic Importance in Medicinal Chemistry

The utility of this compound in drug discovery is not coincidental; it is a result of the deliberate incorporation of chemical motifs that address key challenges in pharmaceutical development.

-

The Aldehyde Functional Group : The aldehyde serves as a versatile chemical handle. It readily participates in a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations (e.g., Knoevenagel), which are fundamental for constructing the core scaffolds of many therapeutic agents, particularly heterocyclic systems.[2]

-

The Fluorine Atom : The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate interactions with protein residues, often leading to improved potency and pharmacokinetic profiles.

-

The Methylsulfonyl Group : As a bioisostere for other functional groups, the methylsulfonyl moiety is a strong hydrogen bond acceptor and is generally metabolically stable. Its presence can improve solubility and influence the overall electronic properties and conformation of the final drug molecule.

This combination of features makes the title compound a particularly valuable precursor for the synthesis of kinase inhibitors .[3][4] Kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[4] The aldehyde can be used to build heterocyclic cores that occupy the ATP-binding site of kinases, while the fluoro and methylsulfonyl groups provide crucial interactions and favorable physicochemical properties.

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and reliable strategy involves the oxidation of a thioether precursor. This approach is often favored for its efficiency and the relatively mild conditions required for the key oxidation step.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

-

Nucleophilic Aromatic Substitution (SNAr) to install the thioether group.

-

Selective Oxidation of the thioether to the corresponding sulfone.

Caption: Conceptual synthetic pathways to the target molecule.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established chemical transformations for analogous compounds.[5][6]

Step 1: Synthesis of 4-Chloro-3-(methylthio)benzaldehyde

-

Reactor Setup : Under an inert nitrogen atmosphere, charge a jacketed glass reactor with 4,4'-dichloro-benzaldehyde (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition : Add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise, maintaining the internal temperature below 30°C. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.

-

Reaction : Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up : Cool the reaction mixture to room temperature and quench by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.

Step 2: Oxidation to this compound (Note: This step assumes a precursor where the chloro group has been exchanged for a fluoro group via Halex reaction or starting from a fluorinated precursor)

-

Dissolution : Dissolve the crude thioether intermediate from the previous step in a mixture of methanol and water.

-

Oxidant Addition : Cool the solution in an ice bath to 0-5°C. Add Oxone® (potassium peroxymonosulfate, ~2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. The exotherm must be carefully controlled to prevent side reactions.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the complete oxidation of the thioether and the intermediate sulfoxide to the sulfone by HPLC or LC-MS.

-

Purification : Upon completion, filter the reaction mixture to remove inorganic salts. Partially remove the methanol under vacuum. The resulting aqueous slurry can be cooled to induce crystallization of the product. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/water.

Analytical Quality Control

Rigorous analytical characterization is essential to validate the identity and purity of the synthesized intermediate, as impurities can have profound effects on subsequent reactions and the biological activity of the final product.

Analytical Workflow

Caption: Standard quality control workflow for the intermediate.

A. High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the purity of the compound and quantify any impurities.

-

Method :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

-

Expected Result : A single major peak corresponding to the product with a purity of >98%.

B. NMR Spectroscopy

-

Objective : Unambiguous structural confirmation.

-

¹H NMR (400 MHz, CDCl₃) :

-

Aldehyde proton (CHO) : A singlet around δ 10.0 ppm.

-

Aromatic protons : Complex multiplets in the aromatic region (δ 7.5-8.5 ppm), showing characteristic splitting patterns due to fluorine-hydrogen coupling.

-

Methyl protons (SO₂CH₃) : A singlet around δ 3.2 ppm.

-

-

¹⁹F NMR (376 MHz, CDCl₃) :

-

A single resonance, with its chemical shift and coupling to adjacent protons confirming its position on the aromatic ring. This technique is particularly powerful for confirming the regiochemistry of fluorinated compounds.[7]

-

-

¹³C NMR (101 MHz, CDCl₃) :

-

Carbonyl carbon (C=O) : A peak around δ 190 ppm.

-

Aromatic carbons : Peaks in the δ 115-165 ppm region, with characteristic C-F coupling constants (J-coupling), which are invaluable for assigning the specific carbon atoms.

-

Methyl carbon (SO₂CH₃) : A peak around δ 45 ppm.

-

C. Mass Spectrometry (MS)

-

Objective : To confirm the molecular weight of the compound.

-

Method : Electrospray ionization (ESI) in positive mode.

-

Expected Result : A peak corresponding to the [M+H]⁺ ion at m/z 203.02 or the [M+Na]⁺ ion at m/z 225.00.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Classification : Harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.[8]

-

Handling : Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational design, embodying key features sought after by medicinal chemists to create the next generation of targeted therapeutics. Its carefully arranged functional groups offer a reliable and versatile platform for synthesizing complex drug candidates, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is paramount for any research program leveraging this powerful building block.

References

- Chemical Communications (2014), 50, 2330–2333.

- The Royal Society of Chemistry (n.d.). Electronic Supplementary Information.

- Google Patents (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Google Patents (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.

- Google Patents (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.

- Ma, G. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.

- Barlow, J. W., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Beilstein Journal of Organic Chemistry, 13, 1626–1634.

- Wagner, L., Ghiazza, C., & Cornella, J. (2021). Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Organic Syntheses, 98, 250-265.

- Patsnap (2019). Preparation method of 4-methylsulfonyl benzaldehyde. Eureka.

- Google Patents (2014). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

- PubChem (n.d.). 4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information.

- Chemical Kinomics & Innovative Drug Discovery Lab (n.d.). Drug Discovery - Inhibitor.

- Tantawy, M. A., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry.

- Nowak, K. M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897–9906.

Sources

- 1. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalkinomics.com [chemicalkinomics.com]

- 5. Preparation method of 4-methylsulfonyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Fluoro-3-(methylsulfonyl)benzaldehyde synthesis pathway

An In-depth Technical Guide for the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde

Abstract

This compound is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors. This guide provides a comprehensive overview of the prevalent synthetic pathways to this compound. We will delve into the strategic considerations behind common synthetic routes, offer detailed, step-by-step experimental protocols, and present a comparative analysis of different methodologies. The discussion is grounded in established chemical principles and supported by authoritative references from peer-reviewed literature and patents, ensuring that researchers, scientists, and drug development professionals can confidently apply this information in their work.

Introduction: Strategic Importance in Drug Discovery

The precise arrangement of functional groups in this compound—a halogenated aromatic ring bearing both an electron-withdrawing sulfone and a reactive aldehyde—makes it an exceptionally valuable synthon. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group often acts as a hydrogen bond acceptor or a surrogate for other functionalities. The aldehyde group provides a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. Its utility is prominently demonstrated in the synthesis of targeted therapeutics, where it often forms a core fragment of the final active pharmaceutical ingredient (API).

Retrosynthetic Analysis and Key Strategies

A retrosynthetic approach to this compound reveals several logical pathways. The primary challenge lies in the regioselective introduction of the three distinct substituents on the benzene ring. Most efficient syntheses focus on installing the sulfone and aldehyde functionalities onto a pre-existing fluorinated scaffold.

Two dominant strategies emerge:

-

Oxidation-then-Formylation: This approach begins with a precursor like 4-fluoro-3-(methylthio)toluene. The thioether is first oxidized to the sulfone, followed by the conversion of the methyl group into the aldehyde.

-

Formylation-then-Oxidation: In this alternative, a formyl group is introduced first on a thioether-containing precursor, followed by the oxidation of the sulfur atom to the sulfone.

The choice between these routes often depends on the availability of starting materials, reagent costs, and the desired control over reaction selectivity.

Figure 1: Retrosynthetic overview of primary strategies for synthesizing the target compound.

Pathway I: Synthesis via Oxidation of 4-Fluoro-3-(methylthio)toluene

This pathway is one of the most robust and frequently cited methods, leveraging readily available starting materials. The key steps involve the formation of a thioether, its oxidation to the sulfone, and the subsequent transformation of a benzylic methyl group into the target aldehyde.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-(methylthio)toluene

This precursor is typically synthesized from 4-fluoro-3-mercaptotoluene. However, a more common route starts from 1-fluoro-2-methoxy-4-methylbenzene. The following protocol is adapted from established industrial methods.

-

Reactants: 1-fluoro-2-methoxy-4-methylbenzene, Sodium thiomethoxide.

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-fluoro-2-methoxy-4-methylbenzene (1.0 eq) in DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3-(methylthio)toluene, which can be used directly or purified by distillation.

-

Step 2: Synthesis of 4-Fluoro-3-(methylsulfonyl)toluene

The oxidation of the thioether to the sulfone is a critical step. Oxone (potassium peroxymonosulfate) is a preferred reagent due to its effectiveness, safety, and straightforward workup.

-

Reactants: 4-fluoro-3-(methylthio)toluene, Oxone.

-

Solvent: Methanol/Water mixture.

-

Procedure:

-

Dissolve 4-fluoro-3-(methylthio)toluene (1.0 eq) in a 3:1 mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone (2.2 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 15 °C. The use of a slight excess of Oxone ensures complete conversion of any sulfoxide intermediate to the desired sulfone.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous slurry with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 4-fluoro-3-(methylsulfonyl)toluene, typically as a white solid.

-

Step 3: Synthesis of this compound

The final formylation can be achieved through various methods. A common approach involves radical bromination of the benzylic position followed by hydrolysis (Sommelet reaction) or, more directly, oxidation of a benzyl alcohol intermediate. A process detailed in patent literature involves the oxidation of 4-fluoro-3-(methylsulfonyl)benzyl alcohol.

-

Reactants: 4-fluoro-3-(methylsulfonyl)benzyl alcohol, Manganese dioxide (MnO₂).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Suspend 4-fluoro-3-(methylsulfonyl)benzyl alcohol (1.0 eq) in DCM.

-

Add activated manganese dioxide (5.0 eq) to the suspension. The large excess of this heterogeneous oxidant drives the reaction to completion.

-

Stir the mixture vigorously at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad thoroughly with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield pure this compound.

-

Data Summary for Pathway I

| Step | Key Reagents | Typical Yield | Purity (Typical) | Key Considerations |

| 1 | Sodium thiomethoxide | 85-95% | >95% | Anhydrous conditions are preferred. |

| 2 | Oxone | 90-98% | >98% | Exothermic reaction; requires careful temperature control. |

| 3 | MnO₂ | 75-85% | >99% | Requires activated MnO₂ and long reaction times. |

Pathway II: Synthesis via Oxidation of a Benzaldehyde Precursor

This alternative strategy introduces the aldehyde functionality prior to the sulfur oxidation step. This can be advantageous if the formylation of the sulfone-containing ring proves to be low-yielding or requires harsh conditions.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde

This intermediate can be prepared from 4-fluoro-3-(methylthio)toluene via oxidation of the methyl group.

-

Reactants: 4-fluoro-3-(methylthio)toluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), followed by hydrolysis.

-

Solvent: Carbon tetrachloride (CCl₄) or other non-polar solvent.

-

Procedure:

-

Dissolve 4-fluoro-3-(methylthio)toluene (1.0 eq) in CCl₄.

-

Add NBS (2.2 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (around 77 °C) under a nitrogen atmosphere. The reaction is initiated by the thermal decomposition of AIBN to form radicals.

-

After the reaction is complete (monitored by GC or TLC), cool the mixture and filter off the succinimide byproduct.

-

The resulting solution containing the dibrominated intermediate is then subjected to hydrolysis with aqueous sodium carbonate to form the aldehyde.

-

Workup involves separating the organic layer, washing with water, drying, and concentrating. The crude product is purified by chromatography.

-

Step 2: Synthesis of this compound

This final step involves the oxidation of the thioether to the sulfone, analogous to the process in Pathway I.

-

Reactants: 4-Fluoro-3-(methylthio)benzaldehyde, Oxone.

-

Solvent: Acetonitrile/Water.

-

Procedure:

-

Dissolve 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in a 2:1 mixture of acetonitrile and water.

-

Cool the solution to 0 °C.

-

Add Oxone (2.2 eq) portion-wise, maintaining the temperature below 15 °C. The presence of the aldehyde group does not interfere with this selective oxidation.

-

Allow the reaction to stir at room temperature overnight.

-

Perform an aqueous workup as described in Pathway I, Step 2.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by recrystallization or column chromatography to obtain the final product.

-

Figure 2: Comparative experimental workflows for the two primary synthesis pathways.

Safety and Handling Considerations

-

Thioethers and Mercaptans: These compounds possess strong, unpleasant odors and should be handled exclusively in a well-ventilated fume hood.

-

Oxidizing Agents: Oxone and manganese dioxide are strong oxidizers. Avoid contact with combustible materials. The addition of Oxone is exothermic and requires careful temperature control to prevent runaway reactions.

-

Halogenated Solvents: Dichloromethane and carbon tetrachloride are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Radical Initiators: AIBN is thermally sensitive and should be stored and handled according to the manufacturer's guidelines.

Conclusion

The synthesis of this compound is well-established, with several viable routes available to the process chemist. The most common and scalable approach involves the early-stage oxidation of 4-fluoro-3-(methylthio)toluene to its corresponding sulfone, followed by a late-stage functionalization of the methyl group to the aldehyde. This pathway benefits from high yields and relatively clean transformations. The alternative strategy of late-stage sulfur oxidation offers flexibility but may require more challenging purification steps for the intermediate aldehyde. The selection of a specific pathway will ultimately be guided by factors such as starting material availability, scalability requirements, and the specific capabilities of the laboratory or manufacturing facility.

References

- Title: Process for preparing sulfone compounds from sulfide compoundsSource: Google Patents (US8816124B2)

- Title: Method for preparing 4-fluoro-3-(methyl sulfonyl) benzaldehydeSource: Google Patents (CN105801321A)

The Emergence of 4-Fluoro-3-(methylsulfonyl)benzaldehyde: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine and Sulfonyl Groups in Medicinal Chemistry

The deliberate incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Fluorine, with its unique electronic properties and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Similarly, the methylsulfonyl group, a versatile hydrogen bond acceptor, enhances solubility and metabolic stability, making it a favored moiety in drug design. The strategic combination of these functionalities in a single, versatile building block, 4-Fluoro-3-(methylsulfonyl)benzaldehyde , has positioned it as a critical intermediate in the synthesis of complex therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation.

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering field-proven insights and detailed experimental considerations for its effective utilization in research and development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is paramount for its effective use.

| Property | Value | Source |

| CAS Number | 914636-50-3 | N/A |

| Molecular Formula | C₈H₇FO₃S | N/A |

| Molecular Weight | 202.20 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

A Plausible Synthetic Pathway: From Precursor to Product

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be logically deduced from established and reliable organic chemistry transformations. The most plausible and efficient synthetic route involves a two-step sequence starting from the commercially available 4-fluorobenzaldehyde. This pathway leverages a nucleophilic aromatic substitution followed by a selective oxidation.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nucleophilic Aromatic Substitution to Introduce the Thioether

The initial step involves the introduction of a methylthio group at the C-3 position of the 4-fluorobenzaldehyde ring. This is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The fluorine atom at C-4 activates the C-3 position towards nucleophilic attack by electron-withdrawing resonance effects of the aldehyde group.

Reaction:

4-Fluorobenzaldehyde + Sodium thiomethoxide → 4-Fluoro-3-(methylthio)benzaldehyde

Causality behind Experimental Choices:

-

Nucleophile: Sodium thiomethoxide is a potent and readily available nucleophile for this transformation.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial. These solvents effectively solvate the sodium cation, leaving the thiomethoxide anion highly reactive. They also facilitate the formation of the Meisenheimer complex, the key intermediate in SNAᵣ reactions.

-

Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for the substitution on an unactivated aryl fluoride.

Experimental Protocol (Illustrative):

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-fluoro-3-(methylthio)benzaldehyde can be purified by column chromatography on silica gel.

Step 2: Oxidation of the Thioether to the Sulfone

The second and final step is the oxidation of the intermediate thioether to the desired sulfone. This transformation is a well-established and high-yielding reaction in organic synthesis.

Reaction:

4-Fluoro-3-(methylthio)benzaldehyde → this compound

Causality behind Experimental Choices:

-

Oxidizing Agent: A variety of oxidizing agents can be employed for this purpose. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and good reactivity. Oxone® (potassium peroxymonosulfate) is another effective and environmentally benign option. The use of approximately two equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, avoiding the formation of the intermediate sulfoxide.

-

Solvent: Dichloromethane (DCM) is a standard solvent for m-CPBA oxidations. For Oxone®, a mixture of methanol and water is typically used.

-

Temperature: The oxidation is usually carried out at or below room temperature to control the exothermicity of the reaction and minimize potential side reactions.

Experimental Protocol (Illustrative, using m-CPBA):

-

Dissolve the 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Sources

A Technical Guide to the Spectral Analysis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde

Introduction

4-Fluoro-3-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and for elucidating its role in further chemical transformations. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

The molecular structure of this compound, with the systematic numbering of the aromatic protons, is crucial for the interpretation of its NMR spectra.

Caption: Predicted ¹H NMR spectral correlations.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A standard broadband proton-decoupled ¹³C experiment would be performed on the same spectrometer.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-F | ~165 (d, J ≈ 260 Hz) |

| C-SO₂CH₃ | ~140 |

| C-CHO | ~135 |

| C-H (Aromatic) | ~130, ~128, ~115 (d, J ≈ 20 Hz) |

| CH₃ | ~45 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear far downfield, around 190 ppm.

-

Aromatic Carbons:

-

The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260 Hz, appearing as a doublet. Its chemical shift will be around 165 ppm.

-

The carbons attached to the sulfonyl and aldehyde groups will also be downfield due to the electron-withdrawing effects of these substituents.

-